3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride
Description
3-(1-Benzylpiperidin-4-yl)oxypropanoic acid hydrochloride is a piperidine-derived compound featuring a benzyl-substituted piperidine core linked via an ether-oxygen bridge to a propanoic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Its synthesis typically involves alkylation or coupling reactions of piperidine intermediates with propanoic acid derivatives, followed by hydrochloric acid salt formation .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c17-15(18)8-11-19-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPUNHJJCCPGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCC(=O)O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride typically involves the reaction of 1-benzylpiperidine with propanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)oxypropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 3-(1-benzylpiperidin-4-yl)oxypropanoic acid hydrochloride include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The benzyl group in 3-(1-benzylpiperidin-4-yl)oxypropanoic acid hydrochloride contributes to higher logP values (~2.2) compared to analogues like 2-(1-benzylpiperidin-4-yl)acetic acid hydrochloride (logP ~1.8) .
- Metabolic Stability: Piperidine derivatives with ether linkages (e.g., oxypropanoic acid) exhibit slower hepatic clearance than amide-linked analogues (e.g., acrylamide derivatives) due to reduced susceptibility to esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
